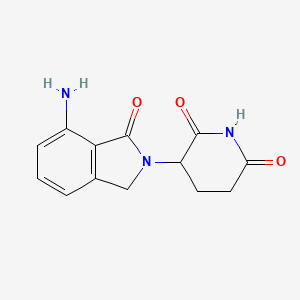![molecular formula C9H19ClN2O4 B6145503 methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride CAS No. 1987681-60-6](/img/new.no-structure.jpg)
methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Esterification and Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Aqueous Base/Acid: Used for hydrolysis of the methyl ester.
DCC and HOBt: Used for peptide coupling reactions.
Major Products Formed
Free Amino Acid: Formed after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, such as peptide bond formation. The compound’s molecular targets and pathways are largely dependent on its specific use in research and synthesis .
Comparison with Similar Compounds
Methyl (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride can be compared with other Boc-protected amino acid derivatives, such as:
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate: Similar in structure but contains a hydroxyphenyl group instead of an amino group.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate: Contains a naphthalen-2-yl group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific amino group, which allows for versatile applications in peptide synthesis and other organic transformations.
Properties
CAS No. |
1987681-60-6 |
|---|---|
Molecular Formula |
C9H19ClN2O4 |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



